Azido-PEG3-aminoacetic acid-NHS ester

Descripción

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O7/c15-18-17-4-6-24-8-10-25-9-7-23-5-3-16-11-14(22)26-19-12(20)1-2-13(19)21/h16H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFDDJSHNLEEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CNCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG3-aminoacetic acid-NHS ester: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG3-aminoacetic acid-NHS ester is a versatile, heterobifunctional crosslinking reagent meticulously engineered for advanced applications in bioconjugation, drug delivery, and proteomics. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols, and its role in modern drug development strategies.

Core Concepts: A Dual-Functionality Molecule

This compound is characterized by two key functional groups at opposing ends of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This strategic design imparts dual reactivity for two-step, controlled conjugation reactions.

The two reactive ends are:

-

N-hydroxysuccinimide (NHS) ester: This group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.

-

Azide group: This moiety enables highly specific and efficient "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), with molecules containing an alkyne group.

The molecule is further enhanced by a triethylene glycol (PEG3) spacer. This hydrophilic linker increases the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.

Quantitative Data Summary

For clarity and comparative purposes, the following tables summarize the key quantitative data for this compound and the closely related Azido-PEG3-NHS ester.

Table 1: Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₃N₅O₇ | |

| Molecular Weight | 373.37 g/mol | |

| CAS Number | 2170240-91-0 | |

| Storage Conditions | Store at < -15°C |

Table 2: Properties of Azido-PEG3-NHS ester

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₀N₄O₇ | |

| Molecular Weight | 344.32 g/mol | |

| CAS Number | 1245718-89-1 | |

| Purity | > 90% | |

| Storage Conditions | -20°C to -80°C | |

| Solubility | Water, DMSO, DMF |

Experimental Protocols

The following protocols provide a detailed methodology for a common application of this compound: the two-step labeling of a protein.

Part 1: Amine Labeling with this compound

This protocol outlines the initial conjugation of the linker to a protein via its primary amines.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium

An In-depth Technical Guide to Azido-PEG3-aminoacetic acid-NHS Ester: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG3-aminoacetic acid-NHS ester, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of targeted therapeutics. We will delve into its chemical structure, physicochemical properties, and provide detailed experimental protocols for its application.

Core Structure and Functional Properties

This compound is a versatile molecule composed of three key functional components: an azide (B81097) group (N3), a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This strategic combination of functionalities allows for a two-step sequential or orthogonal conjugation strategy.

The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines (-NH2) found on proteins, peptides, and other biomolecules. This reaction is most efficient at a slightly alkaline pH (7-9).

The azide group serves as a bioorthogonal handle for "click chemistry," a set of rapid, selective, and high-yield chemical reactions. Specifically, the azide group can react with terminal alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage.

The PEG3 linker , a short, discrete polyethylene glycol chain, imparts several beneficial properties. It increases the hydrophilicity of the molecule, enhancing its solubility in aqueous buffers. The PEG spacer also provides flexibility and reduces steric hindrance between the conjugated molecules.

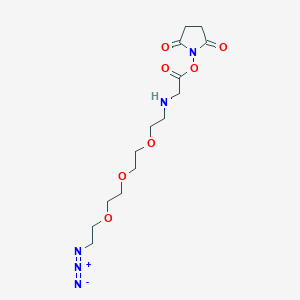

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative properties of this compound is provided in the table below. These values are critical for experimental design, including calculating molar excesses for conjugation reactions and ensuring appropriate storage conditions.

| Property | Value | Source(s) |

| Molecular Formula | C14H23N5O7 | |

| Molecular Weight | 373.4 g/mol | |

| Purity | Typically ≥95% (may degrade over time) | |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water, DMSO, DMF, and DCM | |

| Storage Conditions | -20°C, desiccated |

Experimental Protocols

This section provides a detailed methodology for a typical two-step bioconjugation

A Technical Guide to Heterobifunctional PEG Linkers in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are specialized chemical tools that have become indispensable in the fields of medicine, biotechnology, and diagnostics.[1] These linkers consist of a polyethylene glycol chain with two different reactive functional groups at each end.[1] This unique dual-reactivity allows for the precise and controlled covalent linkage of two different molecules, such as a therapeutic drug and a targeting antibody.[1][] The PEG component of the linker imparts several beneficial properties to the resulting bioconjugate, including enhanced solubility, improved stability, and reduced immunogenicity.[][3] The ability to customize the length of the PEG chain provides an additional layer of control, allowing for the optimization of the pharmacokinetic and pharmacodynamic properties of the final product.[1][4]

Heterobifunctional PEG linkers are central to the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where they serve as the critical bridge between the targeting moiety and the therapeutic payload or E3 ligase-recruiting ligand.[5][6]

Core Properties and Advantages

The incorporation of a PEG spacer in heterobifunctional linkers offers a multitude of advantages in bioconjugation:

-

Enhanced Solubility: Many potent small-molecule drugs are hydrophobic, which limits their administration and bioavailability. PEGylation significantly increases the hydrophilicity of these molecules, improving their solubility in aqueous environments and reducing the risk of aggregation.[1]

-

Reduced Immunogenicity: The PEG chain creates a protective hydrophilic shield around the conjugated molecule, which can mask immunogenic epitopes and reduce recognition by the immune system.[1] This "stealth" effect can lead to a longer circulation half-life.

-

Improved Pharmacokinetics: By increasing the hydrodynamic volume of the bioconjugate, PEGylation can reduce renal clearance, leading to a prolonged circulation time in the body.[3]

-

Controlled Spacing: The defined length of the PEG linker allows for precise control over the distance between the two conjugated molecules. This is crucial for optimizing biological activity, for instance, by minimizing steric hindrance between an antibody and its antigen or by ensuring the proper orientation for a PROTAC's ternary complex formation.[5]

-

Biocompatibility: PEG is a non-toxic and biocompatible polymer that is approved by the U.S. Food and Drug Administration (FDA) for use in pharmaceuticals.[3]

Common Heterobifunctional PEG Linker Chemistries

The versatility of heterobifunctional PEG linkers stems from the variety of reactive functional groups that can be incorporated at their termini. The choice of functional groups is dictated by the available reactive sites on the molecules to be conjugated.[7]

| Functional Group 1 | Target on Molecule A | Functional Group 2 | Target on Molecule B | Common Applications |

| NHS Ester | Primary Amines (-NH₂) (e.g., Lysine residues in proteins) | Maleimide | Thiols (-SH) (e.g., Cysteine residues in proteins) | Antibody-Drug Conjugates (ADCs), Protein-Peptide Conjugation |

| NHS Ester | Primary Amines (-NH₂) | DBCO (Dibenzocyclooctyne) | Azides (-N₃) | Copper-Free Click Chemistry, Live Cell Imaging |

| Azide (-N₃) | Alkyne-modified molecules | Alkyne | Azide-modified molecules | Copper-Catalyzed Click Chemistry (CuAAC) |

| Carboxylic Acid (-COOH) | Primary Amines (-NH₂) (via EDC/NHS activation) | Maleimide | Thiols (-SH) | Bioconjugation, Surface Modification |

| Amine (-NH₂) | Activated Carboxylic Acids | Thiol (-SH) | Maleimides, Disulfides | Protein Modification, Nanoparticle Functionalization |

Impact of PEG Linker Length on Bioconjugate Performance

The length of the PEG chain is a critical parameter that can be modulated to optimize the properties of the final bioconjugate. Quantitative data from various studies highlights the significant impact of PEG linker length.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

| PEG Linker Length | ADC Clearance (mL/day/kg) | Reference |

| No PEG | ~15 | [5] |

| PEG2 | ~12 | [5] |

| PEG4 | ~8 | [5] |

| PEG8 | ~5 | [5] |

Longer PEG chains can lead to improved exposure and reduced clearance of ADCs.[5]

Table 2: Influence of PEG Linker Length on Binding Affinity

| Linker | IC50 (nM) for GRPR Binding | Reference |

| Short mini-PEG | Lower IC50 (Higher Affinity) | [8] |

| Longer PEG | Higher IC50 (Lower Affinity) | [8] |

For certain receptor-ligand interactions, a shorter, more constrained linker may be beneficial for binding affinity.[8]

Table 3: Effect of PEG Linker Length on In Vivo Efficacy of an ADC

| PEG Linker Length | Tumor Growth Inhibition (%) | Reference |

| PEG4 | Moderate | [5] |

| PEG8 | High | [5] |

| PEG24 | Very High | [5] |

Longer PEG linkers can enhance in vivo efficacy, particularly for hydrophobic payloads, by improving pharmacokinetic properties.[5]

Signaling Pathways and Experimental Workflows

Antibody-Drug Conjugate (ADC) Internalization and Payload Release

The mechanism of action for a typical ADC involves a series of steps beginning with binding to a target antigen on a cancer cell and culminating in the release of the cytotoxic payload inside the cell.[9]

References

- 1. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. chempep.com [chempep.com]

- 7. precisepeg.com [precisepeg.com]

- 8. benchchem.com [benchchem.com]

- 9. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Revolutionizing Proteomics: A Detailed Protocol for Labeling Proteins with Azido-PEG3-aminoacetic acid-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of proteomics and drug development, the precise modification of proteins is paramount for elucidating their function, tracking their localization, and developing targeted therapeutics. The introduction of bioorthogonal handles, such as azides, onto protein surfaces opens up a world of possibilities for subsequent specific modifications. This application note provides a detailed protocol for the covalent labeling of proteins with Azido-PEG3-aminoacetic acid-NHS ester, a versatile reagent that installs a terminal azide (B81097) group onto proteins for downstream applications like click chemistry.

This compound is a chemical tool featuring a short polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and minimizes steric hindrance. One end of the molecule contains a reactive N-hydroxysuccinimide (NHS) ester, which efficiently forms stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. The other end presents an azide group, a bioorthogonal functionality that does not react with native biological molecules, allowing for highly specific subsequent ligation reactions.

This two-step labeling strategy provides a robust and versatile method for the site-selective modification of proteins. The initial amine-reactive step allows for the introduction of a bio-orthogonal azide handle, which can then be specifically targeted using either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry". This powerful and highly efficient set of reactions enables the attachment of a wide range of functionalities to proteins, including fluorescent dyes, biotin (B1667282) tags, and drug molecules, under mild, aqueous conditions.

Experimental Protocols

Materials and Reagents

-

Protein of interest

-

This compound

-

Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5 or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting columns or dialysis cassettes for purification

Protein Preparation

Ensure the protein solution is in an amine-free buffer. If the protein solution contains primary amines (e.g., Tris or glycine), they must be removed by dialysis or buffer exchange prior to labeling, as they will compete with the protein for reaction with the NHS ester. The optimal protein concentration for labeling is typically between 1-10 mg/mL.

Labeling Protocol

-

Dissolve the NHS Ester: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution. Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.

-

Calculate Reagent Amount: The molar ratio of NHS ester to protein will influence the degree of labeling. A common starting point is a 10-20 fold molar excess of the NHS ester over the protein. The optimal ratio may need to be determined empirically for each specific protein.

-

Reaction: Add the calculated amount of the dissolved NHS ester to the protein solution. The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10%.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or on ice for 2 hours to overnight. The reaction is pH-dependent, with optimal labeling occurring at a pH of 8.3-8.5. At lower pH, the reaction is slower.

-

Quenching (Optional): To stop the reaction, a quenching reagent such as Tris or glycine (B1666218) can be added to a final concentration of 50-100 mM. This will react with any remaining unreacted NHS ester.

-

Purification: Remove the unreacted this compound and byproducts from the labeled protein using a desalting column (gel filtration) or dialysis. This is a crucial step to prevent interference in downstream applications.

Application Notes and Protocols for Peptide Bioconjugation using Azido-PEG3-aminoacetic acid-NHS ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation of peptides with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic and diagnostic properties of peptides. This modification can improve a peptide's solubility, stability against proteolytic degradation, and circulation half-life, while reducing its immunogenicity.[1][2] The use of a heterobifunctional linker like Azido-PEG3-aminoacetic acid-NHS ester provides a versatile platform for peptide modification. This reagent incorporates a short, hydrophilic PEG spacer to improve solubility, an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on the peptide, and a terminal azide (B81097) group for subsequent bioorthogonal "click" chemistry reactions.[][4]

The NHS ester reacts efficiently with the N-terminal alpha-amine or the epsilon-amine of lysine (B10760008) residues in a peptide backbone under mild, slightly basic conditions (pH 7.2-8.5) to form a stable amide bond.[5] The azide group serves as a chemical handle for the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][4] This two-step approach allows for the precise, site-specific introduction of a wide array of functionalities, including fluorescent dyes, imaging agents, and drug molecules.[6]

These application notes provide detailed protocols for the bioconjugation of peptides with this compound, methods for the characterization of the resulting conjugate, and an overview of potential downstream applications.

Data Presentation

Quantitative analysis of the conjugation reaction is crucial for ensuring reproducibility and understanding the properties of the final conjugate. The efficiency of the labeling reaction can be influenced by factors such as pH, temperature, reaction time, and the molar ratio of the reactants. Below are tables summarizing typical quantitative data obtained during peptide bioconjugation with NHS esters.

Table 1: Reaction Parameters and Conjugation Efficiency

| Parameter | Value | Notes |

| pH | 8.0 - 9.0 | Higher pH increases the rate of amidation but also the rate of NHS ester hydrolysis. A compromise is often necessary.[7] |

| Temperature | Room Temperature (20-25°C) | Reactions can be performed at 4°C to minimize degradation of sensitive peptides, but this will require longer reaction times. |

| Reaction Time | 30 minutes - 2 hours | Reaction progress should be monitored to determine the optimal time.[7] |

| Molar Ratio (NHS ester:Peptide) | 5:1 to 20:1 | A molar excess of the NHS ester is typically used to drive the reaction to completion. The optimal ratio depends on the peptide sequence and the number of available amines. |

| Conjugation Yield | 50% - 95% | Yield is dependent on the specific peptide, reaction conditions, and purification method. Yields can be affected by competing hydrolysis of the NHS ester.[7] |

Table 2: Characterization of Azido-PEG-Peptide Conjugate

| Analytical Technique | Parameter Measured | Typical Result |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | Molecular Weight | Observed molecular weight should correspond to the theoretical mass of the peptide plus the mass of the Azido-PEG3-aminoacetic acid moiety (approximately 317.3 Da).[8][9] |

| High-Performance Liquid Chromatography (HPLC) | Purity and Retention Time | A shift in retention time compared to the unconjugated peptide is expected. The purity of the conjugate can be determined by integrating the peak area. |

| NMR Spectroscopy | Structural Confirmation | Can be used to confirm the presence of the PEG and azide functionalities, although less common for routine characterization of peptide conjugates.[10] |

| Degree of Labeling (DOL) | Moles of Linker per Mole of Peptide | Can be estimated using mass spectrometry by observing the mass shifts corresponding to single or multiple incorporations of the linker. |

Experimental Protocols

Protocol 1: Bioconjugation of a Peptide with this compound

This protocol describes a general method for labeling a peptide containing a primary amine with this compound.

Materials:

-

Peptide with at least one primary amine (N-terminus or lysine side chain)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer or Phosphate-Buffered Saline (PBS), pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification system: Size-exclusion chromatography (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

-

Peptide Preparation: Dissolve the peptide in the Conjugation Buffer at a concentration of 1-5 mg/mL. If the peptide is not readily soluble, a small amount of a co-solvent like DMF or DMSO can be added, but the final concentration of the organic solvent should be kept below 10% to avoid denaturation.

-

NHS Ester Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL. NHS esters are moisture-sensitive, so it is crucial to use anhydrous solvents and handle the reagent quickly.

-

Conjugation Reaction:

-

Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (e.g., 10-fold molar excess over the peptide).

-

Slowly add the calculated volume of the NHS ester solution to the peptide solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive peptides, the reaction can be carried out at 4°C for 4-12 hours.

-

-

Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

-

Purification of the Conjugate:

-

Size-Exclusion Chromatography: Equilibrate a desalting column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS). Apply the reaction mixture to the column and collect the fractions. The peptide conjugate will elute in the void volume, while the smaller, unreacted linker and quenching molecules will be retained.

-

RP-HPLC: For higher purity, the conjugate can be purified using RP-HPLC with a suitable gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).

-

-

Characterization: Analyze the purified conjugate using Mass Spectrometry to confirm the molecular weight and HPLC to assess purity.

-

Storage: Lyophilize the purified conjugate or store it in a suitable buffer at -20°C or -80°C.

Protocol 2: Characterization of the Azido-PEG-Peptide Conjugate by Mass Spectrometry

Procedure:

-

Prepare the purified azido-PEG-peptide conjugate at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS or a suitable matrix for MALDI-TOF).

-

Acquire the mass spectrum of the unconjugated peptide as a control.

-

Acquire the mass spectrum of the conjugated peptide.

-

Compare the spectra. A successful conjugation will result in a mass increase corresponding to the mass of the Azido-PEG3-aminoacetic acid moiety. The expected mass shift can be calculated based on the chemical formula of the linker.

Visualization of Workflows and Pathways

Experimental Workflow for Peptide Bioconjugation

Caption: Workflow for the bioconjugation of a peptide with this compound.

Application of Azido-PEG-Peptide in Biological Systems

Caption: General workflow for the application of an azide-modified peptide in biological research.

References

- 1. benchchem.com [benchchem.com]

- 2. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labinsights.nl [labinsights.nl]

- 5. benchchem.com [benchchem.com]

- 6. Applications of azide-based bioorthogonal click chemistry in glycobiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 8. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG3 Linkers

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097), facilitated by a copper(I) catalyst. The incorporation of a short polyethylene (B3416737) glycol (PEG) linker, such as a PEG3 linker (containing three ethylene (B1197577) glycol units), offers significant advantages in bioconjugation and drug development. PEG linkers enhance the aqueous solubility of hydrophobic molecules, improve the pharmacokinetic and pharmacodynamic properties of bioconjugates, and can reduce the immunogenicity of the conjugated molecule.

These application notes provide an overview of the CuAAC reaction using PEG3 linkers and detailed protocols for its implementation in various research and drug development contexts, including the synthesis of Antibody-Drug Conjugates (ADCs) and other bioconjugates.

Key Applications

-

Antibody-Drug Conjugates (ADCs): CuAAC with PEG3 linkers is a robust method for attaching potent cytotoxic payloads to monoclonal antibodies. The PEG3 linker can improve the solubility and stability of the final ADC.

-

PROTACs (Proteolysis Targeting Chimeras): The modular nature of CuAAC is well-suited for the rapid synthesis and optimization of PROTACs, which are heterobifunctional molecules that induce protein degradation.

-

Biomolecule Labeling: This method is widely used for the specific labeling of proteins, nucleic acids, glycans, and lipids with fluorescent dyes, biotin, or other reporter molecules for imaging and detection purposes.

-

Surface Modification: Immobilization of biomolecules on surfaces for applications in diagnostics and biomaterials.

Data Presentation

Table 1: Typical Reaction Conditions for CuAAC Bioconjugation

| Parameter | Concentration/Ratio | Notes |

| Alkyne-modified Biomolecule | 10 µM - 1 mM | The optimal concentration depends on the specific biomolecule. |

| Azide-PEG3-Payload | 1.1 - 5 equivalents | A slight excess of the azide component is often used to drive the reaction to completion. |

| CuSO₄ | 50 - 250 µM | Copper(II) sulfate (B86663) is the precursor to the active Cu(I) catalyst. |

| Copper Ligand (e.g., THPTA, TBTA) | 5 equivalents (relative to Cu) | Ligands accelerate the reaction and protect biomolecules from oxidative damage. |

| Reducing Agent (e.g., Sodium Ascorbate) | 5 - 10 equivalents (relative to Cu) | Freshly prepared sodium ascorbate (B8700270) is crucial for reducing Cu(II) to the active Cu(I) state. |

| Solvent | Aqueous buffer (e.g., PBS, pH 7.4) | Co-solvents like DMSO or DMF can be used to solubilize hydrophobic reagents. |

| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |

| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by LC-MS or other appropriate analytical techniques. |

Note: These are general guidelines. Optimization is often necessary for each specific reaction.

Table 2: Optimization of CuAAC Reaction Components

| Component | Factor to Consider | Impact on Reaction |

| Copper Source | Cu(I) vs. Cu(II) with a reducing agent | Cu(I) is the active catalyst. Using Cu(II) with a reducing agent like sodium ascorbate is more convenient for most applications. |

| Ligand | Type (e.g., THPTA, TBTA) and concentration | Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are water-soluble and accelerate the reaction while protecting sensitive biomolecules. A 5:1 ligand to copper ratio is commonly used. |

| Reducing Agent | Concentration and freshness | Sodium ascorbate is the most common reducing agent. Freshly prepared solutions should be used as it can degrade in solution. |

| pH | Optimal range is typically 7-8 | The reaction rate can be pH-dependent. Buffering the reaction mixture is important. |

| Additives | Aminoguanidine | Can be added to intercept deleterious byproducts of ascorbate oxidation that may damage proteins. |

Experimental Protocols

Protocol 1: General CuAAC Bioconjugation with a PEG3 Linker

This protocol describes a general method for conjugating an azide-PEG3-functionalized molecule to an alkyne-containing biomolecule.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

-

Azide-PEG3-functionalized molecule (e.g., fluorescent dye, drug)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

-

Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

-

EDTA solution (0.5 M) for quenching

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare the Reaction Mixture:

-

In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer to the desired final concentration (e.g., 100 µM).

-

Add the Azide-PEG3-functionalized molecule to the reaction mixture. A slight molar excess (e.g., 1.2 equivalents) is recommended.

-

-

Prepare the Catalyst Premix:

-

In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.

-

-

Initiate the Reaction:

-

Add the copper/ligand premix to the biomolecule/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours.

-

The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

-

-

Quenching and Purification:

-

Once the reaction is complete, quench it by adding EDTA to chelate the copper.

-

Purify the final conjugate using a suitable method to remove excess reagents and byproducts (e.g., size-exclusion chromatography, dialysis, or HPLC).

-

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using a PEG3 Linker

This protocol outlines the steps for creating an ADC by first modifying an antibody with an alkyne-PEG3 linker and then conjugating an azide-containing cytotoxic payload.

Part A: Antibody Modification with an Alkyne-PEG3 Linker

-

Activate the Linker: Activate the carboxylic acid group of an Alkyne-PEG3-COOH linker using a standard coupling agent like EDC/NHS chemistry.

-

Antibody Reaction: Add the activated Alkyne-PEG3 linker to the antibody solution in a suitable buffer (e.g., PBS, pH 7.4). The molar ratio of linker to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or 4°C overnight.

-

Purification: Remove the excess linker and byproducts by dialysis or size-exclusion chromatography.

Part B: CuAAC Conjugation of the Cytotoxic Payload

-

Follow the general CuAAC bioconjugation protocol described in Protocol 1 , using the alkyne-modified antibody from Part A and the desired azide-containing cytotoxic payload.

-

After purification, characterize the final ADC

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful and versatile bioorthogonal reaction that has become an indispensable tool in chemical biology, drug development, and materials science. This copper-free "click chemistry" reaction enables the covalent ligation of molecules in complex biological environments with high specificity and efficiency. Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds efficiently in living systems without the need for a toxic metal catalyst, a key advantage for in vivo and live-cell applications.

The reaction's foundation lies in the [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage. The inherent ring strain of the cyclooctyne significantly lowers the activation energy, allowing the reaction to proceed at physiological temperatures and pH. The azide and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and do not interfere with native cellular processes.

Applications in Research and Drug Development

The biocompatibility and high selectivity of SPAAC have led to its widespread adoption in various applications, including:

-

Biomolecule Labeling: SPAAC is extensively used for labeling proteins, nucleic acids, lipids, and glycans without disrupting their biological function. This allows for precise tracking and visualization of biomolecules in live cells and tissues.

-

Live-Cell Imaging: The ability to perform SPAAC in living systems makes it an ideal tool for real-time imaging of biological processes.

-

Drug Development and Delivery: SPAAC is instrumental in the synthesis of targeted therapies, such as antibody-drug conjugates (ADCs). It enables the specific attachment of therapeutic agents to targeting moieties, improving drug efficacy and reducing off-target effects.

-

Surface Functionalization: This reaction is used to modify the surfaces of materials and nanoparticles for various biotechnological applications.

Quantitative Data: Reaction Kinetics

The efficiency of a SPAAC reaction is determined by its second-order rate constant (k₂), which is influenced by the structure of the cyclooctyne. The table below summarizes the kinetic data for commonly used cyclooctynes, providing a basis for experimental design.

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| Dibenzocyclooctynol | DIBO | ~0.1 - 0.3 | Good reactivity and stability. |

| Dibenzocyclooctyne | DBCO | ~0.3 - 1.0 | High reactivity, widely used for various applications. |

| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.1 | Fast kinetics, often used for protein labeling. |

| Difluorinated Cyclooctyne | DIFO | ~0.08 | Biocompatible, developed for drug discovery and live cell imaging. |

| Biarylazacyclooctynone | BARAC | Highly reactive | Extremely reactive, used in sensitive biological environments. |

Note: Reaction rates can be influenced by solvent polarity, with more polar solvents generally leading to faster kinetics.

Experimental Protocols

Here, we provide detailed protocols for common applications of SPAAC.

Protocol 1: General Protein Labeling using SPAAC

This protocol describes a general method for labeling an azide-modified protein with a DBCO-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Azide-modified protein

-

DBCO-functionalized molecule (e.g., DBCO-NHS ester)

-

Amine-free buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO

-

Size exclusion chromatography column (e.g., desalting column) or dialysis equipment

-

SDS-PAGE and fluorescence imaging system

-

Mass spectrometer

Procedure:

-

Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer at a concentration of 1-10 mg/mL.

-

DBCO Reagent Preparation: Prepare a stock solution of the DBCO-NHS ester in anhydrous DMSO (e.g., 10 mM).

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

A 2-4 fold molar excess of the BCN reagent over the azide-modified protein can be a good starting point if using BCN.

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing. Incubation times as short as 2 hours at room temperature have been reported to be sufficient.

-

Purification: Remove the unreacted DBCO reagent and byproducts using size exclusion chromatography or dialysis against a suitable buffer.

-

Characterization: Confirm the conjugation and determine the degree of labeling using SDS-PAGE with fluorescence imaging and mass spectrometry.

Protocol 2: Metabolic Labeling and Imaging of Cell Surface Glycoproteins

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for visualization.

Materials:

-

Adherent mammalian cells (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

Phosphate-buffered saline (PBS)

-

DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

-

Hoechst 33342 or DAPI for nuclear counterstaining

-

Imaging medium (e.g., FluoroBrite DMEM)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Replace the medium with medium containing Ac₄ManNAz. The final concentration may need to be optimized, but a starting point of 25-50 µM is common.

-

Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).

-

-

SPAAC Reaction:

-

Prepare a stock solution of the DBCO-fluorophore in DMSO.

-

Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

-

Wash the cells twice with warm PBS.

-

Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from

-

Troubleshooting & Optimization

Technical Support Center: Azido-PEG3-aminoacetic acid-NHS ester

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG3-aminoacetic acid-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker. It contains an azide (B81097) group for use in "click chemistry" reactions (e.g., with alkynes, BCN, or DBCO) and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH2) to form stable amide bonds. The polyethylene (B3416737) glycol (PEG) spacer increases the molecule's hydrophilicity and, consequently, its solubility in aqueous solutions. This reagent is commonly used for bioconjugation, such as labeling proteins, antibodies, peptides, and amine-modified oligonucleotides.

Q2: In which solvents should I dissolve this compound?

This reagent is generally soluble in water-miscible organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). It is recommended to first dissolve the NHS ester in anhydrous (dry) DMSO or DMF and then add this stock solution to your aqueous reaction mixture. The final concentration of the organic solvent in the reaction should typically be kept low (e.g., <10%) to avoid denaturation and precipitation of proteins. The hydrophilic PEG spacer also provides solubility in aqueous media.

Q3: Why is my this compound not dissolving?

If you are experiencing solubility issues, consider the following:

-

Moisture Contamination: NHS esters are moisture-sensitive. Exposure to moisture can lead to hydrolysis, which can affect solubility and reactivity. Always allow the vial to warm to room temperature before opening to prevent condensation, and store it desiccated at -20°C.

-

Solvent Quality: Use high-quality, anhydrous DMSO or DMF. Old or poor-quality DMF can contain dimethylamine, which can react with the NHS ester.

-

Concentration: You may be attempting to dissolve the reagent at a concentration that is too high for the chosen solvent. Try preparing a more dilute stock solution.

Q4: What is the optimal pH for reacting this compound with a primary amine?

The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically 7.2 to 8.5. At a lower pH, the primary amines on the target molecule are protonated and less available for reaction. At a higher pH (above 8.5-9.0), the rate of NHS ester hydrolysis increases significantly, which competes with the desired amidation reaction.

Q5: Which buffers should I use for the conjugation reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers within the optimal pH range of 7.2-8.5. Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) in the reaction mixture itself. However, Tris or glycine can be used to quench the reaction.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Reagent Precipitation Upon Addition to Aqueous Buffer | High Concentration of Organic Solvent: The final concentration of DMSO or DMF in the aqueous reaction buffer may be too high, causing the reagent or the target biomolecule to precipitate. | Keep the final volume of the organic solvent to less than 10% of the total reaction volume. |

| Low Aqueous Solubility of the Labeled Molecule: The addition of the Azido-PEG3 linker, although designed to increase hydrophilicity, might in some cases alter the solubility profile of the target molecule, leading to precipitation. | Try reducing the molar excess of the NHS ester reagent. Perform the reaction at a lower concentration of the target molecule. | |

| Low or No Conjugation Efficiency | Hydrolysis of the NHS Ester: The NHS ester is susceptible to hydrolysis in |

Validation & Comparative

A Comparative Guide to Confirming Conjugation with Azido-PEG3-aminoacetic acid-NHS Ester

For researchers, scientists, and drug development professionals, the successful conjugation of Azido-PEG3-aminoacetic acid-NHS ester to a target molecule, such as a protein or antibody, is a critical step in the development of novel therapeutics, diagnostics, and research tools. This guide provides an objective comparison of common analytical techniques used to confirm this conjugation, complete with experimental data and detailed protocols.

This compound is a heterobifunctional linker containing a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. One end features an azide (B81097) group, which can be used for "click chemistry" reactions with alkynes, while the other end has an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines on biomolecules to form stable amide bonds. Confirmation of successful conjugation is paramount to ensure the desired product is formed and to quantify the efficiency of the reaction.

Comparison of Analytical Techniques

Several analytical methods can be employed to confirm the successful conjugation of this compound. The choice of technique often depends on the nature of the biomolecule, the desired level of detail, and the available instrumentation. The following table summarizes the key performance metrics of the most common methods.

| Technique | Information Provided | Resolution | Throughput | Cost (Instrument) | Key Advantages | Key Disadvantages |

| Mass Spectrometry (MS) | Molecular weight of the conjugate, degree of labeling, site of conjugation (with peptide mapping). | High | Moderate to High | High | Provides detailed structural information and confirmation of covalent modification. | Can be complex to interpret for heterogeneous samples. |

| High-Performance Liquid Chromatography (HPLC) | Separation of conjugated from unconjugated species, purity assessment, and quantification. | High | High | Moderate | Robust, reproducible, and suitable for quality control. | Does not directly confirm the identity of the conjugate without a coupled detector like MS. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of PEG moiety presence and quantification of PEGylated species. | Moderate | Low | High | Non-destructive and can provide quantitative data without the need for standards in some cases. | Requires high sample concentration and may be complex for large biomolecules. |

| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Shift in molecular weight upon conjugation. | Low | High | Low | Simple, widely available, and provides a quick qualitative assessment. | Low resolution, not quantitative, and does not confirm the identity of the modification. |

| UV-Vis Spectroscopy | Can be used to confirm the reaction by monitoring the release of NHS. | N/A | High | Low | Simple and rapid method to assess the progress of the NHS ester reaction. | Indirect method and not suitable for confirming the final conjugate structure. |

Experimental Workflows and Protocols

To provide a practical understanding of how to apply these techniques, this section details the experimental workflows and protocols for the key methods.

Mass Spectrometry Workflow

Mass spectrometry is a powerful tool for the unambiguous confirmation of conjugation. The general workflow involves sample preparation, liquid chromatography separation, mass analysis, and data interpretation.

-

Sample Preparation:

-

Perform the conjugation reaction by incubating the amine-containing molecule with a molar excess of this compound in a suitable buffer (e.g., PBS pH 7.2-8.5) for 1-2 hours at room temperature.

-

Remove unreacted NHS ester and byproducts by dialysis or size-exclusion chromatography.

-

Dilute the purified conjugate to a final concentration of 0.1-1 mg/mL in a mass spectrometry-compatible buffer (e.g., 0.1% formic acid in water).

-

-

LC-MS Analysis:

-

Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

A Comparative Guide to the Characterization of Azido-PEG3-aminoacetic acid-NHS Ester Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Azido-PEG3-aminoacetic acid-NHS ester as a bioconjugation reagent, detailing its performance against common alternatives. It includes supporting experimental data, detailed characterization protocols, and visualizations to aid in the selection of appropriate reagents and methodologies for your research and development needs.

Introduction to this compound

This compound is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs).[1][2] Its structure comprises three key components:

-

An N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[3][4]

-

A short, hydrophilic polyethylene glycol (PEG3) spacer that can enhance the solubility and stability of the resulting conjugate.[5]

-

A terminal azide group that serves as a versatile handle for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[6][7]

This dual functionality allows for a two-step conjugation strategy, providing precise control over the modification of biomolecules.

Performance Comparison with Alternative Reagents

The selection of a crosslinking reagent is a critical decision in the design of bioconjugates. The following tables provide a comparative overview of this compound against other common amine-reactive and bioorthogonal reagents.

Table 1: Comparison of Amine-Reactive Chemistries

| Reagent Class | Leaving Group | Reaction Speed | Hydrolytic Stability (pH 7) | Typical Conjugation Efficiency | Key Considerations |

| NHS Ester | N-hydroxysuccinimide | Fast | Moderate (Half-life ~4-5 hours)[8] | High[8] | Widely used, good balance of reactivity and stability.[3] |

| Succinimidyl Carbonate | N-hydroxysuccinimide | Very Fast | Low (Half-life < 5 mins)[8] | High[8] | Requires rapid handling due to high reactivity and susceptibility to hydrolysis.[8] |

| Isocyanate | - | Variable | Moderate | High | Can react with other nucleophiles like hydroxyl groups, potentially reducing selectivity.[3] |

| mPEG-Aldehyde | - | Slower | High | High (site-specific) | Requires a reductive amination step; allows for site-specific N-terminal PEGylation.[9] |

Table 2: Comparison of Bioorthogonal "Click Chemistry" Handles

| Functional Group | Reaction Partner | Reaction Speed | Biocompatibility | Key Considerations |

| Azide (in Azido-PEG3-NHS) | Alkyne (CuAAC) | Very Fast | Copper catalyst can be toxic to cells. | Highly efficient and widely used for in vitro conjugations.[6] |

| Azide (in Azido-PEG3-NHS) | Strained Alkyne (SPAAC) | Fast | Excellent (Copper-free) | Ideal for in vivo and cellular applications where copper toxicity is a concern.[7] |

| Maleimide | Thiol | Fast | Good | Resulting thioether bond can be susceptible to retro-Michael addition, leading to deconjugation.[10] |

| DBCO (Dibenzocyclooctyne) | Azide | Very Fast | Excellent (Copper-free) | A common reagent for strain-promoted click chemistry.[11] |

Experimental Protocols for Characterization of Conjugates

Accurate characterization of the bioconjugate is essential to ensure its quality, efficacy, and safety. The following are detailed protocols for key characterization experiments.

Protocol 1: Determination of Degree of Labeling (DOL) by MALDI-TOF Mass Spectrometry

Objective: To determine the average number of Azido-PEG3-aminoacetic acid molecules conjugated to a protein.

Materials:

-

Purified Azido-PEG3-protein conjugate

-

Unconjugated protein control

-

MALDI matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid)

-

MALDI target plate

-

MALDI-TOF mass spectrometer

Procedure:

-

Sample Preparation: Mix 1 µL of the purified conjugate solution (0.1-1 mg/mL) with 1 µL of the matrix solution.

-

Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

-

Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in linear, positive ion mode. Acquire spectra over a mass range appropriate for the expected molecular weights of the unconjugated and conjugated protein.

-

Data Analysis:

-

Determine the average molecular weight of the unconjugated protein from its mass spectrum.

-

Determine the average molecular weight of the conjugated protein.

-

Calculate the mass difference between the conjugated and unconjugated protein.

-

The Degree of Labeling (DOL) is calculated as: DOL = (Mass of Conjugate - Mass of Unconjugated Protein) / Mass of Azido-PEG3-aminoacetic acid (373.36 Da)

-

Protocol 2: Analysis of Conjugate Purity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To separate and quantify the unconjugated protein, the PEGylated protein, and any remaining free linker.

Materials:

-

Purified Azido-PEG3-protein conjugate

-

Unconjugated protein control

-

HPLC system with a UV detector

-

C4 or C18 reversed-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Sample Preparation: Dilute the conjugate and control samples in Mobile Phase A.

-

Injection: Inject a known amount of the sample onto the column.

-

Elution: Elute the bound proteins using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

-

Detection: Monitor the elution profile at 280 nm.

-

Data Analysis:

-

The unconjugated protein will typically elute later than the more hydrophobic PEGylated conjugate.

-

Integrate the peak areas to determine the relative percentage of conjugated and unconjugated protein, providing an assessment of purity.

-

Protocol 3: Assessment of Conjugate Stability

Objective: To evaluate the stability of the amide linkage between the PEG linker and the protein over time.

Materials:

-

Purified Azido-PEG3-protein conjugate

-

Incubation buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

SDS-PAGE gels and reagents

-

Densitometer

Procedure:

-

Incubation: Incubate the conjugate in the incubation buffer at 37°C.

-

Time Points: At various time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the reaction and quench it.

-

SDS-PAGE Analysis: Run the samples from each time point on an SDS-PAGE gel.

-

Staining and Imaging: Stain the gel with a suitable protein stain (e.g., Coomassie Blue) and image the gel.

-

Densitometry Analysis: Quantify the band intensity of the intact conjugate at each time point using a densitometer.

-

Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the stability profile.

Visualizations

Experimental Workflow

Caption: Workflow for conjugation and characterization of Azido-PEG3-conjugates.

Signaling Pathway: Mechanism of Action of a HER2-Targeted ADC

Antibody-drug conjugates are a prime application for this compound, where the linker connects a monoclonal antibody to a cytotoxic payload. The following diagram illustrates the mechanism of action of an ADC targeting the HER2 receptor, a common target in breast cancer therapy.[12][13]

Caption: Mechanism of action of a HER2-targeted antibody-drug conjugate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 4. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]

- 5. This compound - CD Bioparticles [cd-bioparticles.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Safety Operating Guide

Personal protective equipment for handling Azido-PEG3-aminoacetic acid-NHS ester

Essential Safety and Handling Guide for Azido-PEG3-aminoacetic acid-NHS ester

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, use, and disposal of this compound.

Chemical Identifier:

| Compound Name | This compound |

| Molecular Formula | C14H23N5O7 |

| CAS Number | 2170240-91-0 |

| Molecular Weight | 373.37 g/mol |

Hazard Identification and Precautionary Statements

While some safety data sheets (SDS) may classify this specific compound as not hazardous, related Azido-PEG-NHS ester compounds are associated with the following hazards. It is prudent to handle this chemical with the assumption that it may pose similar risks.

Potential Hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.

| Body Part | Recommended Protection | Rationale |

| Hands | Nitrile gloves. Consider double gloving. | Protects against skin contact and irritation. Double gloving provides an extra layer of protection, especially during |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.